molecular formula C16H23ClN2O B5051079 1-(2-chlorobenzyl)-4-pentanoylpiperazine

1-(2-chlorobenzyl)-4-pentanoylpiperazine

Cat. No. B5051079
M. Wt: 294.82 g/mol
InChI Key: IAAULZOPUSNQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-4-pentanoylpiperazine, also known as CPP or 1-CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers investigating the mechanisms of action of different compounds.

Mechanism of Action

1-(2-chlorobenzyl)-4-pentanoylpiperazine's mechanism of action is not fully understood, but it is believed to interact with the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various ion channels and receptors. 1-(2-chlorobenzyl)-4-pentanoylpiperazine has been shown to modulate the activity of different receptors such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-pentanoylpiperazine has been shown to have various biochemical and physiological effects, including the modulation of ion channels and receptors, the regulation of calcium homeostasis, and the induction of apoptosis in cancer cells. 1-(2-chlorobenzyl)-4-pentanoylpiperazine has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-chlorobenzyl)-4-pentanoylpiperazine in lab experiments is its ability to selectively interact with the sigma-1 receptor, which allows researchers to investigate the specific role of this receptor in different physiological processes. However, one of the limitations of using 1-(2-chlorobenzyl)-4-pentanoylpiperazine is its potential to interact with other receptors and ion channels, which may complicate the interpretation of results.

Future Directions

There are several future directions for research involving 1-(2-chlorobenzyl)-4-pentanoylpiperazine, including the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, the development of more selective sigma-1 receptor ligands, and the exploration of its role in other physiological processes such as pain perception and mood regulation.
In conclusion, 1-(2-chlorobenzyl)-4-pentanoylpiperazine is a valuable tool for scientific research due to its ability to interact with the sigma-1 receptor and modulate different physiological processes. While there is still much to learn about its mechanism of action and potential therapeutic applications, 1-(2-chlorobenzyl)-4-pentanoylpiperazine has already contributed significantly to our understanding of the sigma-1 receptor and its role in different physiological processes.

Synthesis Methods

1-(2-chlorobenzyl)-4-pentanoylpiperazine can be synthesized using a variety of methods, but the most commonly used one involves the reaction of 2-chlorobenzyl chloride with 4-pentanoylpiperazine in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various techniques such as chromatography and recrystallization.

Scientific Research Applications

1-(2-chlorobenzyl)-4-pentanoylpiperazine has been used in a wide range of scientific research applications due to its ability to interact with different receptors in the body. Some of the areas of research where 1-(2-chlorobenzyl)-4-pentanoylpiperazine has been used include neuroscience, pharmacology, and toxicology. 1-(2-chlorobenzyl)-4-pentanoylpiperazine has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.

properties

IUPAC Name

1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-2-3-8-16(20)19-11-9-18(10-12-19)13-14-6-4-5-7-15(14)17/h4-7H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAULZOPUSNQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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